
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including ester, amide, and tert-butoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amide bond formation:
Boc protection: The N-boc protection is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or ester functionalities, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, where nucleophiles like amines or alcohols replace the existing groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Catalysts: Sulfuric acid, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in new amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s multiple functional groups make it a versatile building block for constructing more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-3-oxopropanoate: Lacks the N-boc protection, making it less stable under certain conditions.
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-amino-3-oxopropanoate: Contains a free amine group, which can lead to different reactivity and applications.
Uniqueness
Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate is unique due to its combination of functional groups, which provides a balance of stability and reactivity. The N-boc protection enhances its stability, making it suitable for use in various synthetic and industrial applications.
This compound’s versatility and stability make it a valuable tool in both research and industrial settings, offering unique advantages over similar compounds.
Biologische Aktivität
Ethyl 3-(3-tert-butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate, a compound with the CAS number 1076200-11-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tert-butoxy group and a Boc-protected amino group. Its chemical formula is , and it typically appears as a white crystalline solid. It is soluble in common organic solvents, which facilitates its use in various biological assays.
Synthesis
The synthesis of this compound involves several steps, including the protection of amino groups using Boc (tert-butoxycarbonyl) chemistry. The process typically employs reagents such as di-tert-butyl dicarbonate (BocO) under controlled conditions to ensure high yield and selectivity in the formation of the desired product .
Antibacterial Properties
Research has indicated that derivatives of similar structures exhibit promising antibacterial activity. For instance, compounds related to this compound have been evaluated for their ability to inhibit biofilm formation in uropathogenic Escherichia coli strains . These findings suggest potential applications in treating bacterial infections, particularly those involving biofilm-associated pathogens.
Antiviral Activity
Preliminary studies have suggested that modifications to the oxopropanoate moiety could enhance antiviral properties. Compounds with similar functional groups have shown efficacy against various viral strains by disrupting viral replication mechanisms . Further exploration into the specific mechanisms of action for this compound is warranted.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, potentially affecting metabolic pathways in target organisms. Studies have demonstrated that similar compounds can inhibit enzymes involved in critical biological processes, leading to therapeutic effects . This aspect of its biological activity could be pivotal in drug development.
Case Study 1: Antibacterial Efficacy
A study conducted on structurally similar compounds reported significant inhibition of biofilm formation at low micromolar concentrations. The results indicated that these compounds do not adversely affect bacterial growth but effectively prevent adhesion and aggregation of bacterial cells .
Case Study 2: Mechanistic Studies
Research utilizing molecular docking simulations has provided insights into how this compound interacts with target proteins. These studies suggest that the compound binds effectively to active sites, potentially blocking substrate access and inhibiting enzymatic activity .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O7/c1-8-24-14(22)12(19-15(23)26-17(5,6)7)13(21)18-10-9-11(20)25-16(2,3)4/h12H,8-10H2,1-7H3,(H,18,21)(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYWLRCUHZXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661954 | |
Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076200-11-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-3-oxoseryl-β-alanine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.